Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15921566
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | MGZNAOMEGLBQIT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate (C₁₈H₂₄N₂O₂) features a quinoline backbone substituted with three distinct functional groups (Figure 1):
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A dimethylamino group (-N(CH₃)₂) at the 4-position, which enhances electron density and influences intermolecular interactions .
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An ethyl group (-CH₂CH₃) at the 8-position, contributing to hydrophobic character and steric effects .
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An ethyl ester (-COOCH₂CH₃) at the 3-position, critical for solubility and metabolic stability .
The molecular weight is 300.4 g/mol, and the compound exists as a pale-yellow crystalline solid at room temperature .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.4 g/mol |
| Melting Point | 112–114°C (predicted) |
| Solubility | Soluble in DMSO, ethanol, chloroform |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
Step 1: Friedländer Quinoline Synthesis
A Friedländer reaction between o-aminoacetophenone derivatives and β-keto esters forms the quinoline core. For example, ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-5-ethylacetophenone under acidic conditions to yield intermediate chloromethylquinoline derivatives .
Step 3: Purification
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, 80°C, 3 hours | 81% |
| 2 | Dimethylamine, DMF, 90°C | 76% |
| 3 | Ethanol, H₂SO₄, reflux | 83% |
Biological Activities and Applications
Photophysical Properties
The compound exhibits strong fluorescence (λₑₘ = 450 nm) in polar solvents, making it a candidate for OLEDs and bioimaging probes . Quantum yield measurements in ethanol (Φ = 0.42) suggest utility in light-emitting applications .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
Key findings:
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Chloro/Bromo substituents enhance cytotoxicity but reduce solubility .
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Diethylamino groups lower metabolic stability compared to dimethylamino .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group to cyclopropyl or fluorinated chains may enhance bioavailability.
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In Vivo Testing: Evaluate pharmacokinetics in murine models.
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